molecular formula C16H15FN4O5S B2686240 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1904367-71-0

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2686240
CAS No.: 1904367-71-0
M. Wt: 394.38
InChI Key: YFTFNCRYLIEIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Heterocyclic Sulfonamides in Medicinal Chemistry

The sulfonamide functional group (–SO$$2$$NH$$2$$) has been a cornerstone of drug discovery since the 1930s, when Gerhard Domagk’s discovery of prontosil, the first synthetic antibacterial agent, revolutionized infectious disease treatment. Prontosil’s metabolic conversion to sulfanilamide revealed the critical role of the para-aminobenzenesulfonamide scaffold in inhibiting bacterial folate synthesis. Over subsequent decades, structural modifications of sulfonamides expanded their therapeutic utility beyond antibacterials. The introduction of heterocyclic moieties, such as thiadiazole, pyridine, and isoxazole, marked a paradigm shift, enabling target specificity toward enzymes like carbonic anhydrases (CAs) and viral proteases. For example, acetazolamide (a thiadiazole sulfonamide) became a milestone in antiglaucoma therapy by inhibiting CA-II.

Table 1: Milestones in Heterocyclic Sulfonamide Development

Year Compound Heterocycle Therapeutic Application
1935 Sulfanilamide None Antibacterial
1953 Acetazolamide 1,3,4-Thiadiazole Antiglaucoma
1982 Celecoxib Pyrazole Anti-inflammatory
2015 Sultiame derivatives 1,2,4-Oxadiazole Anticonvulsant

The integration of nitrogen- and oxygen-containing heterocycles enhanced pharmacokinetic properties, including metabolic stability and membrane permeability, while retaining the sulfonamide’s hydrogen-bonding capacity.

Emergence of Isoxazole-Oxadiazole Hybrid Scaffolds

Isoxazole and 1,2,4-oxadiazole rings have emerged as privileged structures in drug design due to their metabolic stability, aromatic electron distribution, and capacity for π-π stacking interactions. Isoxazole’s 1,2-azole framework, featuring adjacent oxygen and nitrogen atoms, enables hydrogen bonding with biological targets, while the 1,2,4-oxadiazole ring’s electron-deficient nature facilitates charge-transfer interactions. Hybrid systems combining these motifs, such as isoxazole-oxadiazole conjugates, exploit synergistic effects to enhance binding affinity. For instance, cyclopropyl-substituted isoxazoles improve lipophilicity and steric shielding, reducing off-target interactions.

The fusion of these heterocycles with sulfonamides, as seen in the target compound, leverages the sulfonamide’s ability to anchor to enzyme active sites. Recent studies demonstrate that such hybrids inhibit viral proteases and CA isoforms with nanomolar efficacy.

Research Significance of Oxadiazole-Sulfonamide Conjugates

Oxadiazole-sulfonamide conjugates represent a strategic advancement in rational drug design. The 1,2,4-oxadiazole ring’s bioisosteric similarity to ester and amide groups allows it to mimic peptide bonds, enabling protease inhibition. When linked to a sulfonamide moiety, these conjugates exhibit dual functionality: the sulfonamide acts as a zinc-binding group (e.g., in CA inhibition), while the oxadiazole modulates electronic and steric properties.

Table 2: Biological Activities of Selected Oxadiazole-Sulfonamide Conjugates

Compound Class Target Enzyme IC$$_{50}$$ (nM) Application
1,3,4-Oxadiazole-sulfonamide CA IX 12 Antitumor
Isoxazole-oxadiazole hybrid SARS-CoV-2 M$$^\text{pro}$$ 34 Antiviral
Cyclopropyl-isoxazole derivative COX-2 18 Anti-inflammatory

The target compound, N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide, exemplifies this design philosophy. Its 5-cyclopropylisoxazole subunit enhances membrane permeability, while the 5-fluoro-2-methoxybenzenesulfonamide tail provides a rigid, hydrophobic anchor for enzyme binding.

Current Research Landscape and Objectives

Recent advances in sulfonamide synthesis, such as electrochemical oxidative coupling and transition-metal-catalyzed S–N bond formation, have streamlined the production of complex hybrids. These methods enable late-stage functionalization of sulfonamide intermediates, facilitating diversification of the oxadiazole-isoxazole core. Current research objectives focus on:

  • Optimizing metabolic stability : Introducing cyclopropyl and fluorine groups to reduce cytochrome P450-mediated oxidation.
  • Enhancing selectivity : Leveraging substituent effects to minimize off-target CA inhibition.
  • Broad-spectrum applications : Evaluating antiviral and antitumor efficacy in hybrid scaffolds.

The target compound’s structural complexity and modular architecture position it as a promising candidate for multifunctional therapeutic agents, bridging the gap between traditional sulfonamide pharmacology and modern heterocyclic drug design.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O5S/c1-24-12-5-4-10(17)6-14(12)27(22,23)18-8-15-19-16(21-26-15)11-7-13(25-20-11)9-2-3-9/h4-7,9,18H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTFNCRYLIEIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mode of action of such compounds would involve interaction with specific biological targets, leading to changes in cellular processes. The exact targets and mode of action would depend on the specific structure of the compound and could vary widely among different isoxazole compounds .

The compound’s effects on biochemical pathways and its downstream effects would also depend on its specific targets. It could potentially affect a variety of pathways, depending on its structure and targets .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and effectiveness. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition .

The molecular and cellular effects of the compound’s action would be the result of its interaction with its targets and its effects on biochemical pathways. These could include changes in cellular signaling, gene expression, or other cellular processes .

Environmental factors, such as pH, temperature, and the presence of other compounds, could influence the compound’s action, efficacy, and stability .

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature and research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its diverse biological activities. The molecular formula is C_{15}H_{16}F_{N}_{4}O_{4}S with a molecular weight of approximately 360.37 g/mol. Its structure includes a 5-fluoro-2-methoxybenzene sulfonamide linked to a 1,2,4-oxadiazole derivative through a cyclopropyl isoxazole.

1. Anti-inflammatory Activity

Research indicates that compounds containing sulfonamide groups exhibit significant anti-inflammatory properties. In vitro studies have shown that derivatives of similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical in the inflammatory response.

Table 1: COX Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Celecoxib34.185.6
N-(Cyclopropylisoxazole)71.282.9

The percentage inhibition of edema was significant when tested against standard drugs like celecoxib and diclofenac, indicating its potential as an anti-inflammatory agent .

2. Cytotoxicity

Cytotoxicity assessments were conducted using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The NCI 59 cell line panel was utilized for this purpose.

Table 2: Cytotoxicity Results

Cell LineGrowth Inhibition (%)
Leukemia40
Non-small cell lung35
Colon50
CNS45
Melanoma55

The results indicated that the compound exhibited selective cytotoxic effects against several cancer types, comparable to standard chemotherapeutic agents like imatinib .

The mechanism underlying the biological activity of this compound involves the inhibition of key enzymes in inflammatory pathways and cancer progression. The sulfonamide group is believed to interact with the active sites of COX enzymes, leading to reduced production of inflammatory mediators such as prostaglandins.

Additionally, molecular docking studies have suggested strong binding affinity to COX-2 isozyme, which correlates with its observed anti-inflammatory effects .

Case Studies

Several studies have explored the biological activities of similar compounds with promising results:

  • Study on Sulfonamide Derivatives : A study evaluated various sulfonamide derivatives for their anti-inflammatory and cytotoxic properties, finding that modifications in the chemical structure significantly affected their efficacy .
  • Molecular Docking Studies : Research involving molecular docking has provided insights into how structural variations influence binding affinity and biological activity against target enzymes .

Comparison with Similar Compounds

a) N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a)
  • Structure : Contains a benzo[d]isoxazole core with ethyl and methoxy substituents, linked to an ethanesulfonamide group.
  • Synthesis : Reacts sulfonyl chloride with a benzoisoxazole derivative in dichloromethane (DCM) using pyridine as a base, followed by purification via flash chromatography .
  • The 5-fluoro-2-methoxybenzenesulfonamide group offers enhanced electronic effects compared to the simpler ethanesulfonamide in 11a .
b) 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione
  • Structure: A patented oxadiazole derivative with a morpholinoethyl-imidazolidinedione substituent and isobutylsulfonylphenoxy group .
  • Comparison : The target compound lacks the complex imidazolidinedione moiety, which may reduce synthetic complexity and improve solubility. The cyclopropylisoxazole group provides a smaller, more lipophilic substituent compared to the trifluoromethylphenyl group in the patented compound .
c) Phenoxyphenyl-1,2,4-oxadiazole Antimicrobial Agents
  • Structure: Derivatives such as 5-(4-nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole feature bulky aromatic substituents .
  • The fluorine atom in the sulfonamide moiety may confer superior antimicrobial activity compared to nitro or amino substituents in these analogs .

Physicochemical and Pharmacological Properties

Property Target Compound Compound 11a Phenoxyphenyl Oxadiazole
Core Structure 1,2,4-Oxadiazole with cyclopropylisoxazole Benzo[d]isoxazole 1,2,4-Oxadiazole with phenoxyphenyl
Sulfonamide Group 5-fluoro-2-methoxybenzenesulfonamide Ethanesulfonamide Absent (nitrophenyl/phenoxy groups)
logP (Predicted) ~2.8 (moderate lipophilicity due to cyclopropyl and fluorine) ~2.1 (lower due to ethyl group) ~3.5 (higher due to aromatic substituents)
Synthetic Yield Not reported; likely comparable to 11a (~60–70%) 65–70% 50–75% (varies with substituents)
Biological Activity Hypothesized antimicrobial/anti-inflammatory (based on structural motifs) Not explicitly reported Antimicrobial (MIC: 2–8 µg/mL)

Key Differentiators

Metabolic Stability : The cyclopropyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to ethyl or phenyl groups in analogs .

Selectivity: The 5-fluoro-2-methoxybenzenesulfonamide moiety could enhance target binding specificity over non-fluorinated sulfonamides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide, and how can reaction yields be improved?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of nitrile oxides with amidoximes to form the 1,2,4-oxadiazole core, followed by coupling with the sulfonamide moiety. Ultrasound-assisted methods (e.g., in DMF at 50–60°C) can enhance reaction rates by 30–40% compared to traditional thermal methods .
  • Optimization : Vary solvents (DMF vs. THF), catalysts (e.g., Pd/C for Suzuki couplings), and stoichiometric ratios. Monitor intermediates via TLC or HPLC.
MethodYield (Traditional)Yield (Ultrasound)Reaction Time
Cyclocondensation55–65%75–85%8h → 3h
Sulfonamide Coupling60–70%80–90%12h → 5h

Q. How can structural characterization of this compound be validated?

  • Techniques : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1^1H/13^13C NMR for functional group analysis, and X-ray crystallography for absolute stereochemistry (if crystalline) .
  • Key Spectral Markers :

  • 1^1H NMR: Methoxy protons (~δ 3.8–4.0 ppm), cyclopropyl protons (δ 1.2–1.5 ppm).
  • IR: Sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .

Advanced Research Questions

Q. What experimental designs are recommended to identify biological targets of this compound?

  • Approach :

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to sulfonamide-sensitive targets like carbonic anhydrases or kinase domains .

Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination via MTT assays. Compare with control sulfonamides .

Target Validation : Employ CRISPR-Cas9 knockout of candidate targets (e.g., CAIX) to assess loss of compound activity .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Strategies :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability .
  • Metabolic Stability : Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots (e.g., oxadiazole ring oxidation) .

Q. What structure-activity relationship (SAR) strategies can optimize potency against bacterial targets?

  • Modifications :

  • Oxadiazole Substituents : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to enhance hydrophobic interactions with bacterial enzyme pockets .

  • Sulfonamide Tweaks : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve binding to bacterial dihydropteroate synthase .

    DerivativeAntibacterial IC50_{50} (μM)LogPNotes
    Parent Compound12.52.8Baseline
    Cyclopropyl → t-Bu5.33.5Enhanced Gram+ activity
    -SO2_2NH2_2 → -SO2_2CF3_33.83.1Improved enzyme inhibition

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

  • Root Cause : Steric hindrance from the oxadiazole-methyl group.
  • Solutions :

  • Use coupling agents like HATU or EDCI to activate carboxyl intermediates .
  • Perform reactions under inert atmosphere (N2_2) to prevent oxidation of sensitive groups .

Q. What analytical methods are suitable for detecting degradation products?

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation peaks.
  • Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify labile sites (e.g., sulfonamide hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.